molecular formula C20H27NO B8607477 2-(4-Methoxyphenyl)-5-octylpyridine CAS No. 111336-25-5

2-(4-Methoxyphenyl)-5-octylpyridine

Cat. No. B8607477
Key on ui cas rn: 111336-25-5
M. Wt: 297.4 g/mol
InChI Key: HEFJYQPXMXQXSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380460

Procedure details

To a flask containing 13A (1 g) and dichloro[1,3-bis (diphenylphosphino)propane]nickle(II) (15 mg, prepared as in Kumada et al., Org. Syn. Coll. Vol. VI, p 407) is added THF (11 ml) and octyl magnesium bromide (2M, 2.74 ml). The solution is refluxed for 16 hrs, then poured into water and extracted three times with ethyl acetate. The combined organic layers are washed with brine and dried over sodium sulfate, and the solvent is removed in vacuo.
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
11 mL
Type
reactant
Reaction Step Two
Quantity
2.74 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[N:6][CH:7]=1.C1COCC1.[CH2:21]([Mg]Br)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28]>Cl[Ni]1(Cl)[P](C2C=CC=CC=2)(C2C=CC=CC=2)CCC[P]1(C1C=CC=CC=1)C1C=CC=CC=1.O>[CH2:21]([C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)=[N:6][CH:7]=1)[CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH3:28] |^1:33,49|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C1=CC=C(C=C1)OC
Name
Quantity
15 mg
Type
catalyst
Smiles
Cl[Ni]1([P](CCC[P](C2=CC=CC=C2)1C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)Cl
Step Two
Name
Quantity
11 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2.74 mL
Type
reactant
Smiles
C(CCCCCCC)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 16 hrs
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers are washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
Smiles
C(CCCCCCC)C=1C=CC(=NC1)C1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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